molecular formula C21H18N4O2S4 B11041029 (1Z)-4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,8-trimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11041029
M. Wt: 486.7 g/mol
InChI Key: FFOCIMXVVJNCPM-PEZBUJJGSA-N
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Description

2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE is a complex heterocyclic compound. It features a unique structure that includes a pyrroloquinoline core, a thiadiazole moiety, and a thiazolone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE typically involves multi-step synthetic routes. The most common methods include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often require specific conditions, such as the presence of sulfur-containing reagents and appropriate catalysts to facilitate the formation of the desired heterocyclic structures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-THIOXO-5-[4,4,8-TRIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]-1,3-THIAZOLAN-4-ONE include other heterocyclic compounds with similar structural features, such as:

Properties

Molecular Formula

C21H18N4O2S4

Molecular Weight

486.7 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-[6,11,11-trimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O2S4/c1-9-5-12-11(8-29-20-24-23-10(2)30-20)7-21(3,4)25-15(12)13(6-9)14(18(25)27)16-17(26)22-19(28)31-16/h5-7H,8H2,1-4H3,(H,22,26,28)/b16-14-

InChI Key

FFOCIMXVVJNCPM-PEZBUJJGSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C/4\C(=O)NC(=S)S4)/C(=O)N3C(C=C2CSC5=NN=C(S5)C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=C4C(=O)NC(=S)S4)C(=O)N3C(C=C2CSC5=NN=C(S5)C)(C)C

Origin of Product

United States

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